N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide
CAS No.: 1421484-57-2
Cat. No.: VC4579313
Molecular Formula: C17H18ClNO6S
Molecular Weight: 399.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421484-57-2 |
|---|---|
| Molecular Formula | C17H18ClNO6S |
| Molecular Weight | 399.84 |
| IUPAC Name | N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chloro-2-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C17H18ClNO6S/c1-23-15-5-3-12(18)9-17(15)26(21,22)19-7-6-13(20)11-2-4-14-16(8-11)25-10-24-14/h2-5,8-9,13,19-20H,6-7,10H2,1H3 |
| Standard InChI Key | RJXFHLFCFXZCRL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Introduction
N-(3-(benzo[d] dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide is a complex organic compound with a molecular formula of C18H18ClNO5 and a molecular weight of 363.8 g/mol . This compound features a benzo[d] dioxole moiety, which is known for its medicinal properties, a hydroxypropyl group that enhances solubility and biological activity, and a chloro-methoxybenzenesulfonamide group that may contribute to its interaction with biological targets.
Biological Activities and Potential Applications
While specific biological activities of N-(3-(benzo[d] dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide are not extensively reported, compounds with similar structural features have shown potential in various therapeutic areas:
-
Anticancer Properties: Compounds with benzo[d] dioxole moieties have been explored for their anticancer activities, often through mechanisms like inhibition of angiogenesis and induction of apoptosis.
-
Anti-Inflammatory and Other Activities: Sulfonamide derivatives have been studied for their anti-inflammatory and antimicrobial properties, though specific data on this compound is limited.
Research Findings and Future Directions
Given the limited availability of specific research findings on N-(3-(benzo[d] dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide, further studies are needed to elucidate its biological activities and potential therapeutic applications. This includes in-depth investigations into its pharmacokinetics, metabolism, and interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume